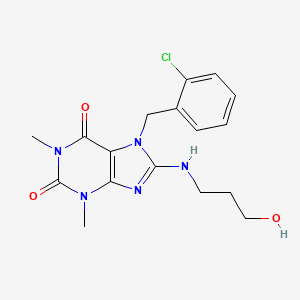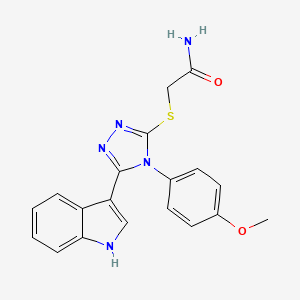
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a 1,2,4-triazole ring, a thioether group, and an acetamide group . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall structure. The indole ring provides a planar, aromatic system, which can participate in pi-pi stacking interactions. The 1,2,4-triazole ring is a heterocyclic ring containing three nitrogen atoms, which can act as hydrogen bond acceptors. The thioether group (S-CH2-CO-NH2) links the triazole ring to the acetamide group .
Scientific Research Applications
Synthesis and Physico-Chemical Properties
- Synthesis of Derivatives: Derivatives of 1,2,4-triazole, including compounds structurally related to 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, have been synthesized. These derivatives can potentially be used in creating new native drugs (Safonov et al., 2017).
Biological and Pharmacological Activities
Antimicrobial Activities
Certain triazole derivatives, related to this compound, exhibit antimicrobial activities. These compounds have shown effectiveness against various Candida species and pathogenic bacteria (Altıntop et al., 2011).
COX Inhibitory Activity
Some triazine derivatives, structurally akin to the mentioned compound, have shown significant inhibitory activity on the COX-2 enzyme, which is important in pharmacological research for anti-inflammatory effects (Ertas et al., 2022).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds, structurally related to this compound, have shown potent antifungal and apoptotic effects against various Candida species (Çavușoğlu et al., 2018).
Enzyme Inhibitory Activities
Similar triazole analogues have been evaluated for their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase, demonstrating their significance in therapeutic applications (Virk et al., 2018).
Anticancer Properties
Certain derivatives have been studied for their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids, indicating potential applications in cancer treatment (Šermukšnytė et al., 2022).
Chemical Properties and Structural Analysis
- Physico-Chemical Analysis: The physico-chemical properties and structure of related compounds have been extensively studied using methods like NMR spectroscopy, mass spectrometry, and elemental analysis, providing valuable insights into their chemical behavior and potential applications (Boraei et al., 2021).
properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-26-13-8-6-12(7-9-13)24-18(22-23-19(24)27-11-17(20)25)15-10-21-16-5-3-2-4-14(15)16/h2-10,21H,11H2,1H3,(H2,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPRZDAPYGJDEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

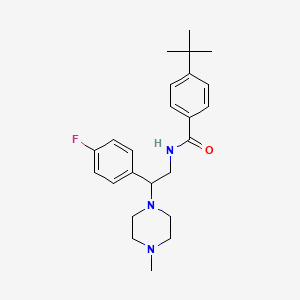
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
![Methyl 3-{[(2,6-dimethylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)
![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)

![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)
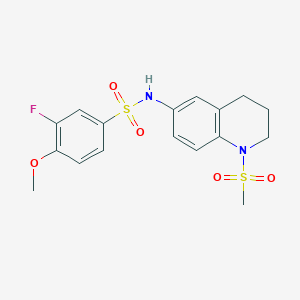
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)


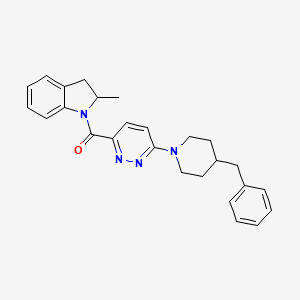
![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)
